2-Cyanothioacetamide

Overview

Description

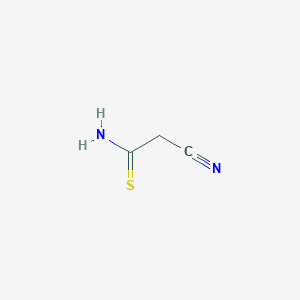

2-Cyanothioacetamide (CAS 7357-70-2) is a sulfur-containing organic compound with the molecular formula C₃H₄N₂S and a molecular weight of 100.14 g/mol. It is a pale yellow to white crystalline solid with a melting point of 118–120°C . The compound is characterized by a thioamide (-C(=S)NH₂) group adjacent to a nitrile (-C≡N) moiety, making it a versatile intermediate in heterocyclic synthesis. Key applications include:

- Synthesis of 3,4-trans-4-aryl-3-(1-pyridyl)-1,2,3,4-tetrahydropyridine-6-thiols, which are explored as cardiovascular agents .

- Preparation of thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives with antimicrobial activity .

- Use as a building block for 2-pyridothione and 2-pyridazinothione derivatives .

Its reactivity stems from the nucleophilic thioamide group and the electrophilic nitrile, enabling cyclocondensation reactions with α,β-unsaturated ketones and aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanothioacetamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:

Cyanoacetamide and Hydrogen Sulfide Reaction:

Another method involves the reaction of cyanoacetic acid with thioamide derivatives under acidic conditions. This method is less common but can be used to produce this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the cyanoacetamide and hydrogen sulfide reaction. The process is optimized for yield and purity, often using continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyanothioacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of amines or other reduced sulfur-containing compounds.

Substitution: The cyano and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Amines and reduced sulfur compounds

Substitution: Substituted thioamides and cyano derivatives

Scientific Research Applications

Organic Synthesis

2-Cyanothioacetamide is primarily recognized for its role as a precursor in the synthesis of heterocyclic compounds. Notably, it has been utilized in the preparation of:

- 2-Pyridothiones : These compounds have diverse applications in medicinal chemistry and material science. Research indicates that this compound can effectively facilitate the synthesis of various 2-pyridothiones, which are important for developing new pharmaceuticals.

- Thiazole Derivatives : The compound is also employed in synthesizing thiazole derivatives, which are crucial intermediates in the production of dyes and agrochemicals. For instance, studies have demonstrated the successful synthesis of substituted 2-cyanomethyl-4-phenylthiazoles using microwave irradiation techniques, enhancing reaction efficiency and product yield .

Medicinal Chemistry

Research has highlighted the potential pharmacological properties of this compound and its derivatives:

- Antimicrobial Activity : Several studies have reported that derivatives of this compound exhibit promising antimicrobial properties. These compounds are being investigated for their effectiveness against various bacterial strains, making them potential candidates for new antibiotic therapies.

- Anticancer Properties : Recent investigations into the cytotoxicity of compounds derived from this compound have shown significant activity against human cancer cell lines. For example, novel derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells, demonstrating selective toxicity towards malignant cells over normal cells .

Coordination Chemistry

The compound has shown promise as a ligand in coordination chemistry:

- Metal Complex Formation : this compound can form complexes with transition metals, which may enhance its biological activity or alter its reactivity profile. This property is being explored for developing new catalysts and therapeutic agents.

Agrochemical Applications

In agrochemistry, this compound is being studied for its potential use in developing new pesticides and herbicides:

- Synthesis of Agrochemical Intermediates : Its ability to participate in various chemical reactions makes it a valuable intermediate in synthesizing agrochemicals that can improve crop protection and yield.

Table 1: Summary of Key Applications

Mechanism of Action

The mechanism of action of 2-Cyanothioacetamide involves its reactivity with various nucleophiles and electrophiles. The cyano group (-CN) and thioamide group (-CSNH2) provide sites for nucleophilic and electrophilic attack, respectively. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of diverse products.

Molecular Targets and Pathways

In biological systems, this compound and its derivatives can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-cyanothioacetamide but differ in reactivity, applications, and physicochemical properties.

2-Cyanoacetamide (C₃H₄N₂O)

Key Difference: The thioamide group in this compound enhances reactivity in sulfur-mediated cyclization reactions, enabling access to sulfur-rich pharmacophores critical in drug discovery .

2-Bromoacetamide (C₂H₄BrNO)

Key Difference: 2-Bromoacetamide’s bromide group is more suited for alkylation, whereas this compound’s dual functional groups enable complex heterocyclic architectures.

N,N-Diethyl-2-cyanoacetamide (C₇H₁₂N₂O)

Key Difference: The N,N-diethyl substitution in cyanoacetamide derivatives increases lipid solubility, favoring agrochemical applications over pharmaceutical ones.

Biological Activity

2-Cyanothioacetamide (CTA) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and enzyme inhibition properties. This article synthesizes current research findings on CTA, highlighting its biological activity, synthesis methods, and potential applications.

This compound is a sulfur-containing organic compound with the molecular formula C₄H₄N₂OS. It serves as a versatile building block in organic synthesis, particularly in the development of biologically active heterocycles. Several studies have reported various synthetic routes to obtain CTA, often involving reactions with different electrophiles and nucleophiles.

Synthesis Examples:

- Condensation Reactions: CTA can be synthesized through condensation reactions with aromatic aldehydes and other nucleophiles, yielding various substituted thiazoles and pyridines .

- One-Pot Reactions: Efficient one-pot reactions involving CTA have been developed for synthesizing complex heterocycles, demonstrating its utility in medicinal chemistry .

1. Anticancer Activity

CTA has demonstrated significant anticancer properties across various studies. For instance, a study reported that derivatives of CTA exhibited potent cytotoxic effects against human cancer cell lines such as HeLa (cervical) and MCF7 (breast) with IC₅₀ values as low as 3.5 µg/mL for certain derivatives .

Table 1: Anticancer Activity of CTA Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 3a | HeLa | 3.5 |

| 3a | MCF7 | 4.5 |

| 8b | PC-3 | 24.213 |

2. Antimicrobial Activity

Research has indicated that CTA exhibits notable antimicrobial properties. Its derivatives have been tested against various pathogens, showing effectiveness comparable to standard antibiotics. For example, certain substituted pyridines derived from CTA displayed significant antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of CTA Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | S. aureus | 15 µg/mL |

| 5b | E. coli | 20 µg/mL |

3. Enzyme Inhibition

CTA has been studied for its enzyme inhibition capabilities, particularly against glucosidases and glucuronidases, which are relevant in metabolic disorders like diabetes and cancer. For instance, certain derivatives exhibited IC₅₀ values significantly lower than standard inhibitors like acarbose .

Table 3: Enzyme Inhibition Activity of CTA Derivatives

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| 8a | α-Glucosidase | 13.2 |

| 9 | β-Glucuronidase | 0.003 |

Case Studies

Several case studies have highlighted the potential applications of CTA in drug development:

- Case Study on Anticancer Properties: A recent study synthesized various thiazole derivatives from CTA and tested them against multiple cancer cell lines, finding that modifications to the thiazole ring enhanced cytotoxicity significantly .

- Case Study on Antimicrobial Effects: Another investigation focused on the synthesis of pyridine derivatives from CTA, which showed promising results against resistant bacterial strains, suggesting potential for new antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the key roles of 2-cyanothioacetamide in synthesizing heterocyclic compounds?

- Methodological Insight : this compound is a versatile precursor for synthesizing nitrogen- and sulfur-containing heterocycles. For example, it reacts with aryl aldehydes and ketones to form fused pyridine derivatives (e.g., thieno[2,3-b]pyridines) under reflux conditions in ethanol . Its cyano and thioamide groups enable cyclocondensation reactions, forming scaffolds like 1,2-dihydropyridines and pyridinethiones. Researchers should optimize molar ratios (e.g., 1:1:1 for ketone, aldehyde, and this compound) and reaction times (~4 hours) for high yields .

Q. What safety protocols are critical when handling this compound?

- Methodological Insight : Adhere to GHS guidelines:

- Storage : Keep in tightly sealed, light-protected containers under inert gas (e.g., argon) at 2–10°C. Avoid contact with strong oxidizers .

- PPE : Use chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles (JIS T 8147) .

- Emergency Measures : For skin contact, rinse with soap/water; for inhalation, move to fresh air. Decomposes to toxic gases (CO, NOx), necessitating fume hood use .

Q. How can researchers characterize this compound derivatives analytically?

- Methodological Insight : Use NMR (e.g., δ 3.82–3.98 ppm for methoxy groups in pyridinethiones) and mass spectrometry for structural confirmation. Monitor reaction progress via TLC with UV visualization. For purity, assess melting points (118–120°C) and solubility (low in water; prefer ethanol/DMSO) .

Q. What solvent systems are optimal for reactions involving this compound?

- Methodological Insight : Ethanol is commonly used for reflux reactions due to its polarity and boiling point (~78°C). For low-solubility scenarios, DMSO or DMF may enhance reactivity but require inert atmospheres to prevent decomposition .

Q. What reaction mechanisms involve this compound in one-pot syntheses?

- Methodological Insight : The compound participates in Knoevenagel-like condensations followed by cyclization. For example, with 4-bromoacetophenone and vanillin, it forms pyridinethiones via nucleophilic attack and intramolecular cyclization. Monitor intermediates using IR spectroscopy (C≡N stretch ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis using this compound?

- Methodological Insight : Stereocontrol in fused pyridines requires chiral catalysts (e.g., L-proline) or asymmetric induction via bulky substituents. Use low-temperature XRD to confirm stereochemistry. For trans-3,4-dihydroquinolines, optimize solvent polarity and reaction time to favor kinetic vs. thermodynamic products .

Q. What strategies mitigate instability of this compound under photolytic conditions?

- Methodological Insight : Light exposure accelerates decomposition (releasing HCN and H2S). Conduct reactions in amber glassware or under dark conditions. Add stabilizers like hydroquinone or store under nitrogen. Monitor degradation via GC-MS for trace toxic byproducts .

Q. How can researchers resolve data contradictions in reaction yields for this compound-based syntheses?

- Methodological Insight : Contradictions often arise from impurities or moisture sensitivity. Validate results via:

- Replicate experiments under strict anhydrous conditions (e.g., molecular sieves).

- Cross-check purity with HPLC (C18 column, acetonitrile/water gradient).

- Use control reactions to isolate intermediate stability effects .

Q. What analytical methods detect hazardous decomposition products during thermal studies?

- Methodological Insight : Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS identifies gases like CO and SOx. For lab-scale safety, integrate real-time gas sensors in reaction setups. Calibrate equipment using reference standards (e.g., 10 ppm CO in N2) .

Q. How can computational modeling predict reactivity of this compound in novel reactions?

Properties

IUPAC Name |

2-cyanoethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPYMZQTCPRLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223770 | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7357-70-2 | |

| Record name | Cyanothioacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7357-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7357-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.